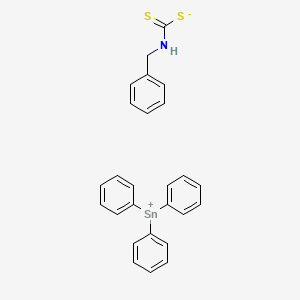stannane CAS No. 928326-78-7](/img/structure/B14172867.png)
[(4-Chloro-3,5-dinitrobenzoyl)oxy](triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3,5-dinitrobenzoyl)oxystannane is an organotin compound that features a stannane core bonded to a 4-chloro-3,5-dinitrobenzoyl group and three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-dinitrobenzoyl)oxystannane typically involves the reaction of triphenyltin hydroxide with 4-chloro-3,5-dinitrobenzoyl chloride. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the stannane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for (4-Chloro-3,5-dinitrobenzoyl)oxystannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3,5-dinitrobenzoyl)oxystannane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 4-chloro-3,5-dinitrobenzoyl group can be replaced by other nucleophiles.
Reduction Reactions: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The phenyl groups can undergo oxidation to form phenol derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of new organotin compounds with different substituents.
Reduction: Formation of amino derivatives of the original compound.
Oxidation: Formation of phenol derivatives and other oxidized products.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3,5-dinitrobenzoyl)oxystannane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts or stabilizers.
Wirkmechanismus
The mechanism of action of (4-Chloro-3,5-dinitrobenzoyl)oxystannane involves its interaction with biological molecules and cellular pathways. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The nitro groups may also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3,5-dinitrobenzoic acid: Shares the 4-chloro-3,5-dinitrobenzoyl moiety but lacks the stannane core.
Triphenyltin hydroxide: Contains the triphenylstannane core but lacks the 4-chloro-3,5-dinitrobenzoyl group.
4-Chloro-3,5-dinitrobenzotrifluoride: Similar aromatic structure with different functional groups.
Uniqueness
(4-Chloro-3,5-dinitrobenzoyl)oxystannane is unique due to the combination of the stannane core and the 4-chloro-3,5-dinitrobenzoyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other related compounds.
Eigenschaften
CAS-Nummer |
928326-78-7 |
|---|---|
Molekularformel |
C25H17ClN2O6Sn |
Molekulargewicht |
595.6 g/mol |
IUPAC-Name |
triphenylstannyl 4-chloro-3,5-dinitrobenzoate |
InChI |
InChI=1S/C7H3ClN2O6.3C6H5.Sn/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16;3*1-2-4-6-5-3-1;/h1-2H,(H,11,12);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
MNNALXSRIRVTII-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)

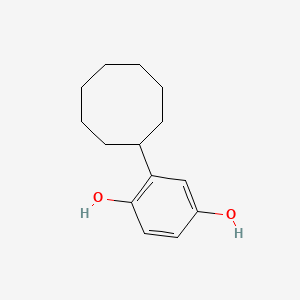
![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
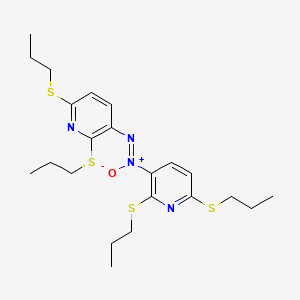
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)
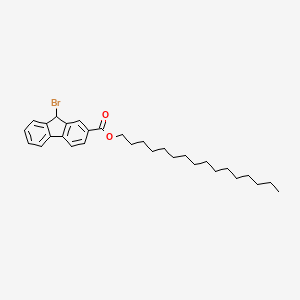
![(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B14172843.png)
![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14172846.png)
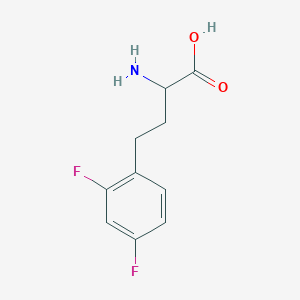
![4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B14172855.png)
